molecular formula C16H16O2 B8399018 6-Methoxy-1-phenyl-1-indanol

6-Methoxy-1-phenyl-1-indanol

Cat. No.: B8399018
M. Wt: 240.30 g/mol
InChI Key: VHFIYZSKZWRYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-phenyl-1-indanol is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This compound features an indanol core, a structure recognized as a privileged scaffold in medicinal chemistry. The indanone and indanol motifs are present in various pharmacologically active compounds and are commonly investigated for their potential as synthetic intermediates in developing therapeutic agents . The specific structural combination of the methoxy group at the 6-position and the phenyl substitution at the 1-position makes this molecule a valuable building block for organic synthesis and drug discovery efforts. Researchers utilize such methoxy- and phenyl-substituted structures in the design and synthesis of novel molecules with potential biological activity. Related methoxy-substituted indanone derivatives have been explored in scientific literature for their affinity as antagonists for adenosine A1 and A2A receptors, which are targets in neurological condition research . Furthermore, similar molecular frameworks are frequently employed in creating compounds for evaluating antiproliferative, antioxidant, and antibacterial activities . As a fine chemical for laboratory use, researchers are responsible for determining the suitability of this product for their specific applications. Please consult the safety data sheet prior to handling.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

6-methoxy-1-phenyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C16H16O2/c1-18-14-8-7-12-9-10-16(17,15(12)11-14)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3

InChI Key

VHFIYZSKZWRYJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2(C3=CC=CC=C3)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline Derivatives ()

Compounds such as 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) and (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) share the phenyl and methoxy substituents but differ in their core structure (isoquinoline vs. indanol). Key distinctions include:

  • Core Reactivity: Isoquinoline derivatives exhibit basic nitrogen atoms, enabling protonation and coordination chemistry, whereas the indanol hydroxyl group facilitates hydrogen bonding and acidity (pKa ~10–12 for similar alcohols).
  • Biological Activity: Isoquinoline analogs are studied for enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation, attributed to their planar aromatic systems .
Table 1: Comparison with Isoquinoline Analogs
Property 6-Methoxy-1-phenyl-1-indanol Compound 6g Compound 6h
Core Structure Indanol Isoquinoline Isoquinoline
Functional Groups -OH, -OCH₃, -C₆H₅ -OCH₃, -C₆H₅, -COCH₃ -OCH₃, -C₆H₅, -COC₆H₅
Key Interactions H-bonding (OH) Basic N, π-π stacking Basic N, π-π stacking

Methoxy-Substituted Aromatics ()

The Biopharmacule catalog lists compounds like 6-Methoxy-1-naphthol and 6-Methoxy-2(3H)-benzothiazolone , which share methoxy groups but differ in aromatic systems:

  • 6-Methoxy-1-naphthol: A naphthalene derivative with hydroxyl and methoxy groups. The extended aromatic system increases lipophilicity (logP ~3.5) compared to indanol’s bicyclic system.
  • 6-Methoxy-2(3H)-benzothiazolone : Features a thiazolone ring, enabling tautomerism and diverse reactivity.
Table 2: Comparison with Methoxy-Substituted Analogs
Compound Core Structure Functional Groups Key Properties
This compound Indanol -OH, -OCH₃, -C₆H₅ Moderate polarity, H-bond donor
6-Methoxy-1-naphthol Naphthalene -OH, -OCH₃ High lipophilicity, UV activity
6-Methoxy-2(3H)-benzothiazolone Benzothiazolone -OCH₃, -S-C(=O)-NH- Tautomerism, enzyme inhibition

Indazole Derivatives ()

6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2) shares a bicyclic system but replaces indanol’s hydroxyl with an indazole’s dual nitrogen atoms. Key differences:

  • Hydrogen Bonding: Indanol’s -OH is a stronger H-bond donor than indazole’s -NH.
  • Stability : Indazoles often exhibit greater thermal stability due to aromatic nitrogen atoms .
Table 3: Indanol vs. Indazole Comparison
Property This compound 6-Methoxy-1H-indazol-5-ol
Core Structure Indanol Indazole
Functional Groups -OH, -OCH₃, -C₆H₅ -OCH₃, -OH, -NH
Acidity (OH/NH) pKa ~10–12 (OH) pKa ~8–10 (NH)

Research Implications

  • Synthetic Utility: The phenyl and methoxy groups in this compound may enhance steric hindrance, influencing enantioselective catalysis compared to isoquinoline analogs .
  • Biological Potential: Methoxy-substituted aromatics often show antimicrobial or antitumor activity; indanol’s hydroxyl group could improve solubility for drug delivery .

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-1-phenyl-1-indanol, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via Friedel-Crafts alkylation or catalytic hydrogenation of precursor ketones (e.g., 6-Methoxy-1-indanone derivatives). Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound from methoxy-substituted byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with PubChem data for analogous indanol derivatives (e.g., 6-Methoxy-1-indanone: δ 3.8 ppm for methoxy protons) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
  • Mass spectrometry : Validate molecular weight (e.g., 6-Methoxy-1-indanone: 162.18 g/mol) .
  • Melting point analysis : Cross-reference with literature values (e.g., related indanones melt at 199–201°C) .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Aqueous solubility : Use DMSO as a stock solvent (≤1% v/v) to avoid cytotoxicity .
  • Partition coefficients (LogP) : Predict via computational tools (e.g., PubChem’s XLogP3 for similar compounds: ~2.5) .
  • Buffer compatibility : Phosphate-buffered saline (PBS) at pH 7.4 is recommended for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Dose-response validation : Replicate assays using standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., indomethacin for anti-inflammatory studies) .
  • Statistical rigor : Apply Student’s t-test or ANOVA with post-hoc corrections (e.g., Bonferroni) to assess significance. For non-normal data, use non-parametric tests like Mann-Whitney U .
  • Mechanistic cross-check : Combine enzyme inhibition assays (e.g., COX-2) with cellular models (e.g., RAW 264.7 macrophages) to confirm target engagement .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

  • In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor via LC-MS for phase I metabolites (e.g., hydroxylation at the indanol ring) .
  • CYP inhibition profiling : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
  • Pharmacokinetic modeling : Apply compartmental models to extrapolate half-life (t₁/₂) and bioavailability from plasma concentration-time curves .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., serotonin receptors). Prioritize derivatives with lower RMSD values (<2.0 Å) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-donating groups at the phenyl ring) with activity data to build predictive models .
  • ADMET prediction : Tools like SwissADME can forecast blood-brain barrier permeability and hepatotoxicity risks .

Data Interpretation and Validation

Q. What protocols ensure reproducibility in spectroscopic data for this compound?

  • NMR standardization : Calibrate instruments using TMS (δ = 0 ppm) and deuterated solvents (e.g., CDCl₃). Report coupling constants (J) in Hz .
  • Inter-lab validation : Share raw spectra and processing parameters (e.g., line broadening) via platforms like NMRshiftDB .

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent ratios .
  • Quality control : Implement in-process analytics (e.g., TLC) to monitor reaction progress and adjust conditions in real time .

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